molecular formula C7H11NO4 B14787169 Trans-(+/-)-ACP

Trans-(+/-)-ACP

Cat. No.: B14787169
M. Wt: 173.17 g/mol
InChI Key: YFYNOWXBIBKGHB-DRGSQQHPSA-N
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Description

Trans-(+/-)-ACP is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. It is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the spatial arrangement of its atoms. This compound is particularly interesting due to its ability to exist in both trans and cis forms, which can significantly influence its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-(+/-)-ACP typically involves several steps, starting with the preparation of the precursor molecules. One common method involves the use of a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Trans-(+/-)-ACP undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of products, including halogenated compounds and amines .

Scientific Research Applications

Trans-(+/-)-ACP has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Trans-(+/-)-ACP involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Trans-(+/-)-ACP can be compared with other similar compounds, such as cis-ACP and other stereoisomers. The key differences lie in their spatial arrangement and the resulting chemical properties. For instance, cis-ACP may have different reactivity and interaction profiles compared to this compound. Other similar compounds include various cyclopropane derivatives and alkenes, each with unique properties and applications .

Conclusion

This compound is a versatile compound with significant importance in various scientific fields Its unique structural properties and diverse reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(1S)-1-aminocyclopentane-1,3-dicarboxylic acid

InChI

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4?,7-/m0/s1

InChI Key

YFYNOWXBIBKGHB-DRGSQQHPSA-N

Isomeric SMILES

C1C[C@](CC1C(=O)O)(C(=O)O)N

Canonical SMILES

C1CC(CC1C(=O)O)(C(=O)O)N

Origin of Product

United States

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